Cas no 4630-08-4 (8-epi-sclareol)

8-epi-sclareol structure
8-epi-sclareol structure
Product Name:8-epi-sclareol
CAS No:4630-08-4
MF:C20H36O2
MW:308.498646736145
CID:2010323
PubChem ID:7093249
Update Time:2025-04-21

8-epi-sclareol Chemical and Physical Properties

Names and Identifiers

    • 8-epi-sclareol
    • 8-Episclareol
    • AKOS040790448
    • (1R,2R,4aS,8aS)-1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
    • PD132214
    • EPISCLAREOL
    • (.ALPHA.S,1R,2R,4AS,8AS)-.ALPHA.-ETHENYLDECAHYDRO-2-HYDROXY-.ALPHA.,2,5,5,8A-PENTAMETHYL-1-NAPHTHALENEPROPANOL
    • (1R,2R,4AS,8AS)-1-[(3R)-3-HYDROXY-3-METHYL-4-PENTEN-1-YL]-2,5,5,8A-TETRAMETHYLDECAHYDRO-2-NAPHTHALENOL
    • A1A2FI1KEJ
    • UNII-A1A2FI1KEJ
    • SCHEMBL15503382
    • 4630-08-4
    • ISOSCLAREOL
    • Labd-14-ene-8,13-diol, (13S)-
    • 1-NAPHTHALENEPROPANOL, .ALPHA.-ETHENYLDECAHYDRO-2-HYDROXY-.ALPHA.,2,5,5,8A-PENTAMETHYL-, (.ALPHA.S,1R,2R,4AS,8AS)-
    • (13S)-Labd-14-ene-8,13-diol
    • 13-Episclareol
    • SMR000387011
    • 2-((3S)-3-hydroxy-3-methylpent-4-enyl)(1S,6S,2R,3R)-1,3,7,7-tetramethylbicyclo [4.4.0]decan-3-ol
    • MLS001048997
    • AKOS024282461
    • 13-Episclareol (6CI)
    • CHEMBL464176
    • CCG-208512
    • DTXSID50109996
    • SCHEMBL5704187
    • SR-01000758218-3
    • 13-Epi-Scloreol
    • 13-epi-sclareol
    • SR-01000758218
    • NCGC00142459-01
    • NCGC00017226-02
    • labd-14-ene-8alpha, 13beta-diol
    • Inchi: 1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15-,16+,18?,19-,20+/m0/s1
    • InChI Key: XVULBTBTFGYVRC-SVPXJYONSA-N
    • SMILES: O[C@]1(C)CC[C@H]2C(C)(C)CCC[C@]2(C)[C@H]1CCC(C=C)(C)O

Computed Properties

  • Exact Mass: 308.271530387g/mol
  • Monoisotopic Mass: 308.271530387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 40.5
  • Surface Charge: 0
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